1-(2-Amino-4-methylphenyl)ethanone
Overview
Description
1-(2-Amino-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with an ethanone moiety. This compound is known for its pale-yellow to yellow or light brown to dark brown powder or crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2’-aminoacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction mixture is heated to 60°C, followed by extraction with ethyl acetate and purification through crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanone derivatives.
Scientific Research Applications
1-(2-Amino-4-methylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(2-Amino-4-methylphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
- 1-(2-Amino-3-hydroxyphenyl)ethanone
- 1-(2-Amino-3,4-dimethoxyphenyl)ethanone
- 1-(2-Aminophenyl)ethanone hydrochloride
- 1-(2-Amino-4-methoxyphenyl)ethanone
These compounds share structural similarities but differ in the presence of additional functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .
Properties
IUPAC Name |
1-(2-amino-4-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDVMMCXGKRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552774 | |
Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122710-21-8 | |
Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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